(E)-N-Cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-Cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as CDC25B inhibitor and is known for its ability to inhibit the activity of the CDC25B phosphatase enzyme. In
Mecanismo De Acción
(E)-N-Cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamide inhibits the activity of the CDC25B phosphatase enzyme by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, which in turn leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential target for cancer therapy. Additionally, the compound has been shown to have minimal toxicity in non-cancerous cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-N-Cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamide in lab experiments include its ability to selectively inhibit the activity of the CDC25B phosphatase enzyme, its potential as a cancer therapy agent, and its minimal toxicity in non-cancerous cells. The limitations of using this compound in lab experiments include the need for further studies to determine its efficacy in vivo and its potential side effects.
Direcciones Futuras
There are several future directions for research involving (E)-N-Cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamide. These include:
1. Further studies to determine the efficacy of the compound in vivo.
2. Studies to determine the potential side effects of the compound.
3. Studies to determine the potential of the compound as a combination therapy agent.
4. Studies to determine the potential of the compound in other diseases besides cancer.
5. Studies to optimize the synthesis method of the compound to improve its yield and purity.
Conclusion:
This compound is a promising compound with potential applications in cancer therapy. Its ability to selectively inhibit the activity of the CDC25B phosphatase enzyme and induce cell cycle arrest and apoptosis in cancer cells makes it a potential target for cancer therapy. Further studies are needed to determine its efficacy in vivo and its potential side effects.
Métodos De Síntesis
The synthesis of (E)-N-Cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamide involves several steps. The first step involves the preparation of 1-(2-fluorophenyl)ethanone, which is then reacted with cyclopropylmagnesium bromide to form the corresponding alcohol. The alcohol is then treated with dimethylamine and triethylamine to form the corresponding amine. The final step involves the reaction of the amine with but-2-enoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
(E)-N-Cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamide has been extensively studied for its potential applications in cancer therapy. The compound has been shown to inhibit the activity of the CDC25B phosphatase enzyme, which is known to play a critical role in cell cycle regulation. Inhibition of this enzyme has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential target for cancer therapy.
Propiedades
IUPAC Name |
(E)-N-cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c1-13(15-7-4-5-8-16(15)18)20(14-10-11-14)17(21)9-6-12-19(2)3/h4-9,13-14H,10-12H2,1-3H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEOQAVCTFNEMW-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)N(C2CC2)C(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1F)N(C2CC2)C(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.